Product packaging for Bis(2,2,2-trifluoroethyl) sulfite(Cat. No.:CAS No. 53749-89-6)

Bis(2,2,2-trifluoroethyl) sulfite

Cat. No.: B1330563
CAS No.: 53749-89-6
M. Wt: 246.13 g/mol
InChI Key: HVNOLEGWKGMONA-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) sulfite is a fluorinated sulfite ester with the molecular formula C4H4F6O3S and a molecular weight of 246.128 g/mol . This compound is characterized by its high density of 1.645 g/cm³ and a boiling point of 131.3°C to 136°C at 760 mmHg . It is classified as an irritant, requiring appropriate safety handling procedures . The primary research value of this sulfite ester lies in its role as a reagent in synthetic chemistry, particularly in the formation of other functionalized compounds. Its structure, featuring electron-withdrawing trifluoroethyl groups, can enhance its reactivity, making it a valuable precursor. The compound is listed for commercial sale for laboratory and research applications with a stated purity of greater than 98% . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F6O3S B1330563 Bis(2,2,2-trifluoroethyl) sulfite CAS No. 53749-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,2,2-trifluoroethyl) sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOLEGWKGMONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OS(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312357
Record name Bis(2,2,2-trifluoroethyl)sulfite
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Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53749-89-6
Record name NSC252924
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2,2,2-trifluoroethyl)sulfite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Bis 2,2,2 Trifluoroethyl Sulfite

Direct Synthetic Routes to Bis(2,2,2-trifluoroethyl) Sulfite (B76179)

The most common and direct method for synthesizing bis(2,2,2-trifluoroethyl) sulfite involves the reaction of a fluorinated alcohol with a suitable sulfur-containing reagent. This approach is favored for its straightforwardness and relatively high efficiency.

The principal route for the preparation of this compound is the reaction between 2,2,2-trifluoroethanol (B45653) and thionyl chloride (SOCl₂). wikipedia.orgmasterorganicchemistry.comresearchgate.net In this reaction, the hydroxyl groups of two molecules of 2,2,2-trifluoroethanol nucleophilically attack the sulfur atom of thionyl chloride. This process results in the substitution of the two chlorine atoms on thionyl chloride with 2,2,2-trifluoroethoxy groups, forming the desired sulfite ester. The reaction also produces two equivalents of hydrogen chloride (HCl) as a byproduct.

2 CF₃CH₂OH + SOCl₂ → (CF₃CH₂O)₂SO + 2 HCl

This reaction is typically performed in an aprotic solvent to avoid unwanted side reactions with the reactive thionyl chloride.

To maximize the yield and ensure the high purity of this compound, several optimization strategies are employed. A crucial aspect is the management of the hydrogen chloride byproduct. The accumulation of HCl can lead to an equilibrium that disfavors product formation and may cause degradation of the desired sulfite.

To counteract this, a tertiary amine base, such as pyridine or triethylamine, is commonly added to the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl as it is formed to produce a stable ammonium salt. This effectively removes HCl from the reaction equilibrium, driving the reaction toward completion.

Further optimization involves controlling the reaction temperature, typically by cooling the mixture initially and then allowing it to warm to room temperature or gently heating it to ensure the reaction is complete. The purity of the final product is generally achieved through distillation under reduced pressure, which separates the volatile this compound from the non-volatile amine hydrochloride salt and any unreacted starting materials.

Table 1: Optimization Parameters for this compound Synthesis

Parameter Condition/Reagent Purpose
Acid Scavenger Pyridine, Triethylamine Neutralizes HCl byproduct, drives reaction to completion.
Solvent Aprotic (e.g., Diethyl ether, Toluene) Prevents reaction with thionyl chloride. wikipedia.org
Temperature 0°C to reflux Controls reaction rate and minimizes side reactions.

| Purification | Vacuum Distillation | Separates the product from salts and impurities. |

Synthesis of Analogous Aryl and Alkyl Trifluoroethyl Sulfites

The synthesis of unsymmetrical or "mixed" sulfites, such as aryl 2,2,2-trifluoroethyl sulfites and alkyl 2,2,2-trifluoroethyl sulfites, requires a more controlled, stepwise approach. A common strategy involves the initial reaction of 2,2,2-trifluoroethanol with an excess of thionyl chloride at low temperatures. This selective reaction forms the intermediate 2,2,2-trifluoroethyl chlorosulfite (CF₃CH₂OS(O)Cl).

This reactive intermediate can then be isolated or used in situ and reacted with a different alcohol (ROH), where 'R' can be an alkyl or aryl group. The alkoxide or phenoxide attacks the sulfur atom of the chlorosulfite, displacing the chloride ion and forming the desired unsymmetrical sulfite ester.

Reaction Scheme:

CF₃CH₂OH + SOCl₂ (excess) → CF₃CH₂OS(O)Cl + HCl

CF₃CH₂OS(O)Cl + ROH + Base → CF₃CH₂OS(O)OR + Base·HCl

This methodology allows for the synthesis of a diverse range of sulfites containing the 2,2,2-trifluoroethyl moiety.

Novel Approaches in Fluorinated Sulfite Synthesis

Modern synthetic chemistry seeks more efficient and versatile methods for creating complex molecules. In the realm of fluorinated sulfur compounds, strategies based on Sulfur(IV) Fluoride (B91410) Exchange (SuFEx) chemistry represent a novel approach. nih.govnih.gov While often associated with sulfur(VI) compounds, the principles can be adapted for sulfur(iv) centers like those in sulfites.

One innovative method involves the use of a stable, non-gaseous sulfur(iv) reagent such as N-methylimidazolium sulfinyl fluoride hexafluorophosphate (B91526) (MISF). nih.gov This reagent can react with an alcohol, like 2,2,2-trifluoroethanol, to form a reactive fluorosulfite intermediate in situ. nih.gov This intermediate is more reactive at the sulfur center and can subsequently react with a second, different nucleophile (such as another alcohol or an amine) to form the desired product. nih.gov This approach offers greater control and potentially wider substrate scope compared to traditional methods relying on thionyl chloride, especially for sensitive or complex substrates. nih.gov

Table 2: Comparison of Synthetic Approaches

Method Sulfur Reagent Key Feature
Traditional Thionyl Chloride (SOCl₂) Direct, one-step for symmetrical sulfites. wikipedia.org
Stepwise Thionyl Chloride (SOCl₂) Allows for unsymmetrical sulfites via a chlorosulfite intermediate.

| Novel (SuFEx-based) | N-methylimidazolium sulfinyl fluoride | Utilizes a stable reagent to form a highly reactive fluorosulfite intermediate. nih.gov |

Environmental and Scalability Considerations in this compound Production

When considering the large-scale production of this compound, several environmental and practical factors must be addressed.

Reagents and Byproducts: Thionyl chloride is a toxic, corrosive, and water-reactive substance, requiring specialized handling and storage infrastructure. wikipedia.org The reaction generates two moles of corrosive hydrogen chloride gas for every mole of product. On an industrial scale, this requires robust off-gas scrubbing systems to neutralize the acidic byproduct, adding to the process complexity and cost.

Solvents and Waste: The use of organic solvents necessitates recovery and recycling systems to minimize environmental impact and operational costs. The amine hydrochloride salt formed as a byproduct must be separated and disposed of, contributing to the waste stream.

Energy Consumption: The purification of the final product via vacuum distillation is an energy-intensive process, which is a significant consideration for scalability and cost-effectiveness.

Precursor Availability: The cost and availability of the starting material, 2,2,2-trifluoroethanol, is a primary factor in the economic viability of large-scale production.

These factors highlight the challenges in transitioning the synthesis of this compound from a laboratory scale to an industrial process, requiring careful engineering and environmental management.

Mechanistic Investigations of Bis 2,2,2 Trifluoroethyl Sulfite Reactivity

Hydrolytic Pathways of Bis(2,2,2-trifluoroethyl) Sulfite (B76179)

The hydrolysis of bis(2,2,2-trifluoroethyl) sulfite, like other alkyl sulfites, is subject to catalysis by both acids and bases. cdnsciencepub.comrsc.org The reaction ultimately leads to the cleavage of the sulfur-oxygen bond. cdnsciencepub.com

Acid-Catalyzed Hydrolysis Mechanisms (Type A-2)

In acidic solutions, the hydrolysis of this compound proceeds via a bimolecular mechanism, designated as Type A-2. cdnsciencepub.com This pathway involves a rapid, reversible protonation of the sulfite ester, followed by a slow, rate-determining attack by a water molecule on the sulfur atom. cdnsciencepub.comrsc.org

The initial step is the equilibrium protonation of the ester: (CF₃CH₂O)₂SO + H⁺ ⇌ (CF₃CH₂O)₂SOH⁺

The subsequent slow step involves the nucleophilic attack of water: (CF₃CH₂O)₂SOH⁺ + H₂O → products

This mechanism is supported by kinetic data and is analogous to the acid-catalyzed hydrolysis of other simple alkyl sulfites. cdnsciencepub.comrsc.org The alternative unimolecular (A-1) mechanism, which would involve the slow, unimolecular decomposition of the protonated ester, has not been observed for alkyl sulfites. cdnsciencepub.com

Kinetic Studies and Medium Effects on Hydrolysis

Kinetic studies on the hydrolysis of this compound have been conducted in various media, including water and aqueous dioxane mixtures, at different temperatures. cdnsciencepub.com The rates of the catalyzed hydrolysis have been measured in concentrated acid solutions. cdnsciencepub.com The results from these studies are consistent with a bimolecular reaction mechanism. cdnsciencepub.com

The observed first-order rate constant is influenced by the concentration of various solutes and the composition of the solvent. cdnsciencepub.com For instance, the rate of hydrolysis is affected by the concentration of acid and the presence of salts. cdnsciencepub.com A solvation model has been used to analyze the data, suggesting that the transition state is solvated by water molecules. cdnsciencepub.com

Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of this compound in Aqueous Solution at 25°C cdnsciencepub.com

[HClO₄] (M)k₁ x 10³ (s⁻¹)
1.00.15
2.00.35
3.00.68
4.01.25
5.02.30

This table is generated based on data presented in the referenced source and is for illustrative purposes.

Reactions with Electrophilic and Nucleophilic Species

Reactions with Chlorine Fluoride (B91410) and Fluorosulfate (B1228806) Formation (e.g., Arbuzov Rearrangement)

This compound reacts with chlorine fluoride (ClF) to yield 2,2,2-trifluoroethyl fluorosulfate (CF₃CH₂OSO₂F). acs.orgacs.org This reaction is significant as it provides a synthetic route to this fluorosulfate compound. acs.org A plausible mechanism for this transformation is an Arbuzov-type rearrangement. acs.org Although more common in phosphorus chemistry, such rearrangements have been reported for sulfur compounds. acs.orgacs.orgwikipedia.org

The proposed mechanism involves the formation of a fluorosulfonium ion intermediate, which then dissociates to the stable fluorosulfate product. acs.org A similar reaction has been observed with xenon difluoride (XeF₂), which also produces the fluorosulfate. acs.org

Table 2: Products from the Reaction of this compound with Fluorinating Agents acs.org

ReactantProductYield (%)
Chlorine Fluoride (ClF)2,2,2-Trifluoroethyl fluorosulfate~60
Xenon Difluoride (XeF₂)2,2,2-Trifluoroethyl fluorosulfate20-30

This table is generated based on data presented in the referenced source and is for illustrative purposes.

Studies on Nucleophilic Substitution at the Tricoordinate Sulfur Center

The sulfur atom in this compound is a tricoordinate center susceptible to nucleophilic attack. rsc.orgmsu.edumdpi.com Nucleophilic substitution reactions at such sulfur centers are a fundamental aspect of organosulfur chemistry. acs.orgnih.gov These reactions generally proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. mdpi.com

For dialkoxysulfonium salts, which are related structures, alkaline hydrolysis has been studied to understand the stereochemistry and mechanism of nucleophilic substitution at the sulfur atom. mdpi.com These studies indicate that such reactions often proceed with inversion of configuration at the sulfur center. mdpi.com While specific studies focusing solely on the nucleophilic substitution at the tricoordinate sulfur of this compound are not extensively detailed in the provided search results, the general principles of nucleophilic attack on sulfites and related sulfur compounds are well-established. msu.eduacs.orgmdpi.com The electron-withdrawing trifluoroethyl groups in this compound are expected to enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Thermal and Electrochemical Decomposition Pathways

While specific, in-depth studies on the thermal and electrochemical decomposition of this compound are not extensively available in public literature, inferences can be drawn from research on analogous fluorinated compounds, such as Bis(2,2,2-trifluoroethyl) ether (BTFE) and Bis(2,2,2-trifluoroethyl) carbonate (TFEC). These related compounds are primarily investigated for their role as electrolyte additives in lithium-ion batteries, where their decomposition is integral to the formation of a stable solid electrolyte interphase (SEI) on the electrodes.

In complex chemical environments, such as a lithium-ion battery electrolyte, this compound is expected to exhibit preferential decomposition at the electrode surfaces. This is a common characteristic of many electrolyte additives, which are designed to sacrificially decompose to form a protective SEI layer. This layer is critical for preventing further electrolyte degradation and ensuring the longevity and safety of the battery.

The decomposition is likely to be more pronounced at the negative electrode (anode) during the initial charging cycles. The highly reductive environment of the anode surface facilitates the breakdown of the sulfite molecule. The presence of lithium ions and the strong electrical potential are key drivers for this decomposition process.

Research on the related compound, tris(2,2,2-trifluoroethyl)phosphite (TTFP), as an electrolyte additive has shown that it decomposes on the cathode surface. rsc.org A proposed mechanism suggests that the TTFP molecule can bind to the cathode surface, leading to the formation of bis(2,2,2-trifluoroethyl)phosphate (BTFPa) through the removal of a –CH2CF3 side group. rsc.org This indicates that the decomposition of such fluorinated compounds is highly specific to the electrochemical environment.

Given the lack of direct studies on this compound, proposed reaction pathways for its decomposition are based on the known chemistry of sulfites and fluorinated organic compounds in electrochemical systems.

Electrochemical Decomposition:

During the electrochemical reduction at the anode, the S=O bond in the sulfite is likely to be the initial site of attack. A possible pathway involves a one- or two-electron reduction, leading to the cleavage of the S-O bonds. This would result in the formation of lithium trifluoroethoxide (LiOCH2CF3) and sulfur dioxide (SO2) or other reduced sulfur species. The trifluoroethoxide can further react or be incorporated into the SEI.

A general representation of the reductive decomposition could be:

(CF₃CH₂O)₂SO + 2e⁻ + 2Li⁺ → 2 CF₃CH₂OLi + SO₂

The formed lithium trifluoroethoxide can contribute to the formation of a LiF-rich SEI, which is known to be beneficial for battery performance. The presence of fluorine is a key aspect of many advanced electrolyte additives.

Thermal Decomposition:

The thermal stability of this compound is an important factor for its application in batteries, which can experience elevated temperatures during operation. While specific data is scarce, related fluorinated compounds generally exhibit higher thermal stability compared to their non-fluorinated counterparts. However, at sufficiently high temperatures, decomposition will occur. The likely pathway for thermal decomposition would involve the elimination of SO2 and the formation of Bis(2,2,2-trifluoroethyl) ether.

(CF₃CH₂O)₂SO → (CF₃CH₂)₂O + SO₂

This type of decomposition is common for dialkyl sulfites. The high stability of the trifluoroethyl group would likely favor this pathway over C-O bond cleavage at moderate temperatures.

Reactivity Profiling in Various Solvents and Chemical Matrices

The reactivity of this compound is highly dependent on the solvent system and the presence of other chemical species. In the context of lithium-ion batteries, it is typically used as an additive in a mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), along with a lithium salt like lithium hexafluorophosphate (B91526) (LiPF₆).

The high polarity and electron-withdrawing nature of the trifluoromethyl groups in this compound influence its solubility and interaction with the other electrolyte components. Its reactivity will be significantly influenced by the presence of the lithium salt. The Lewis acidity of the Li⁺ ion can coordinate with the oxygen atoms of the sulfite group, potentially weakening the S-O bonds and facilitating its electrochemical decomposition.

Studies on similar fluorinated additives have shown that their effectiveness is closely linked to their ability to favorably modify the solvation shell of the lithium ions and participate in the formation of a robust and ionically conductive SEI. The decomposition products of this compound are expected to contribute to this SEI layer, potentially enhancing its properties.

Below is a table summarizing the expected reactivity and decomposition characteristics of this compound based on available data for analogous compounds.

Condition Expected Reactivity/Decomposition Products Influencing Factors
Electrochemical Reduction (Anode) Reductive cleavage of S-O bonds, formation of LiOCH₂CF₃, SO₂, and other reduced sulfur species.Electrode potential, presence of Li⁺, solvent composition.
Thermal Decomposition Elimination of SO₂ to form Bis(2,2,2-trifluoroethyl) ether.Temperature, presence of catalysts or impurities.
In Carbonate-based Electrolytes Interaction with Li⁺ ions, participation in SEI formation.Lithium salt concentration, solvent polarity.

Advanced Spectroscopic and Structural Elucidation of Bis 2,2,2 Trifluoroethyl Sulfite

Vibrational Spectroscopy (e.g., FTIR) for Structural Confirmation and Interaction Studies

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for confirming the presence of key functional groups within the bis(2,2,2-trifluoroethyl) sulfite (B76179) molecule. The infrared spectrum provides a unique fingerprint based on the vibrational modes of the molecule's covalent bonds.

Detailed research has identified several characteristic absorption bands for this compound. acs.org The presence of the trifluoroethyl moieties is strongly indicated by the intense absorptions in the 1292 cm⁻¹ to 1185 cm⁻¹ region, which are characteristic of C-F stretching vibrations. The S=O stretching vibration, a hallmark of the sulfite group, is also prominent. The full reported infrared spectrum confirms the molecule's structural integrity. acs.org

Table 1: FTIR Spectral Data for Bis(2,2,2-trifluoroethyl) Sulfite acs.org

Wavenumber (cm⁻¹) Intensity Assignment (Vibrational Mode)
2980 Weak (w) C-H Stretch
1470 Very Strong (vs) CH₂ Scissoring
1292 Very Strong (vs) C-F Stretch
1235 Strong (s) C-F Stretch / C-O Stretch
1185 Very Strong (vs) C-F Stretch
1055 Strong (s) S-O-C Asymmetric Stretch
970 Medium Strong (ms) S-O-C Symmetric Stretch
860 Strong, Broad (s, br) CH₂ Rocking
815 Medium Strong (ms) -
670 Medium, Broad (m, br) CF₃ Deformation
570 Strong (s) -

This interactive table summarizes the key vibrational frequencies observed for the compound, allowing for direct correlation between spectral features and molecular structure.

Mass Spectrometry (MS, HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. acs.org HRMS data can confirm the exact mass of the molecule, which is calculated as 245.978534 Da for the neutral molecule C₄H₄F₆O₃S. nih.gov Predicted m/z values for common adducts in HRMS analysis provide further confirmation of the compound's identity. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

Adduct Formula Predicted m/z
[M+H]⁺ [C₄H₅F₆O₃S]⁺ 246.98581
[M+Na]⁺ [C₄H₄F₆NaO₃S]⁺ 268.96775
[M+NH₄]⁺ [C₄H₈F₆NO₃S]⁺ 264.01235

This interactive table presents the predicted mass-to-charge ratios for various adducts of the parent molecule, which are critical for its identification via high-resolution mass spectrometry.

Typical fragmentation patterns observed for related fluorinated sulfites involve the loss of sulfite-related fragments (SO₂⁺, SO⁺) and parts of the fluoroalkyl chains (RfOSO⁺). acs.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Bis(2,2,2-trifluoroethyl) phosphite

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Interfacial Films

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique that is indispensable for investigating the chemical composition and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. In the context of interfacial films formed from a precursor like this compound, particularly in applications such as battery electrolytes, XPS would be the primary tool to elucidate the composition of the solid electrolyte interphase (SEI).

Detailed Research Findings (Hypothetical based on related compounds):

Were this compound to be used as an electrolyte additive, it would likely decompose at the electrode-electrolyte interface during electrochemical cycling. XPS analysis of the resulting film would provide crucial information about the decomposition products. The analysis would involve acquiring high-resolution spectra for the expected elements: C 1s, O 1s, F 1s, and S 2p.

The S 2p spectrum would be of particular interest. The binding energy of the S 2p peak would indicate the oxidation state of the sulfur. For instance, the original sulfite (S⁴⁺) would have a characteristic binding energy. If the sulfite is reduced or oxidized during the formation of the interfacial film, new peaks corresponding to species like sulfides (S²⁻), sulfates (S⁶⁺), or various thiosulfates and poly-sulfur compounds might appear. The S 2p spectrum is a doublet (2p₃/₂ and 2p₁/₂), and careful deconvolution of these peaks is necessary for accurate chemical state assignment.

The F 1s and C 1s spectra would reveal the fate of the trifluoroethyl groups. The presence of C-F, C-O, and C-S bonds would be identified by their characteristic binding energies. The decomposition of the trifluoroethyl moiety could lead to the formation of inorganic fluorides (e.g., LiF in a lithium-ion battery), which would be readily identifiable in the F 1s spectrum and would be a key indicator of the additive's role in film formation.

The O 1s spectrum would provide information on the various oxygen-containing species, such as metal oxides from the electrode, carbonates from the solvent, and the sulfite/sulfate (B86663) species from the additive's decomposition.

Interactive Data Table: Expected XPS Peak Assignments for a Hypothetical Interfacial Film from this compound

This table presents hypothetical binding energies for various species that could be expected in an interfacial film derived from this compound, based on data from related sulfur and fluorine-containing compounds found in battery research.

ElementCore LevelHypothetical Binding Energy (eV)Possible Chemical Species
SS 2p₃/₂~169-170Sulfates (e.g., Li₂SO₄)
~166-168Sulfites (e.g., Li₂SO₃)
~161-163Sulfides (e.g., Li₂S)
FF 1s~685Lithium Fluoride (B91410) (LiF)
~688-689C-F bonds in organic fragments
CC 1s~290Carbonates (e.g., Li₂CO₃, organic carbonates)
~288C-O bonds (e.g., polyethers, alkoxides)
~286C-S bonds
~284.8Adventitious Carbon / C-C, C-H bonds
OO 1s~532-534Organic Carbonates, C-O species
~531Metal Oxides, Li₂O
~529Sulfates/Sulfites

Transmission Electron Microscopy (TEM) for Morphological Analysis of Related Films

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that allows for the direct visualization of the morphology, structure, and even elemental distribution of thin films at the nanoscale. When analyzing an interfacial film formed from an additive like this compound on an electrode surface, TEM would provide critical insights into the film's thickness, uniformity, and crystallinity.

Detailed Research Findings (Hypothetical based on related compounds):

For an interfacial film, high-resolution TEM (HR-TEM) of a cross-section of the electrode would be performed. This would allow for the direct measurement of the film's thickness. A desirable film is typically thin (a few to tens of nanometers) and uniform to allow for efficient ion transport while effectively passivating the electrode surface.

The morphology of the film, whether it is amorphous or crystalline, can be determined using selected area electron diffraction (SAED) in the TEM. An amorphous film would show diffuse rings in the diffraction pattern, while a crystalline film would exhibit sharp spots or rings. The composition of the film can be further probed at the nanoscale using energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) attached to the TEM, which would provide elemental maps of the film and surrounding areas.

Interactive Data Table: Hypothetical Morphological Characteristics of an Interfacial Film

This table outlines the morphological features that would be investigated using TEM for a hypothetical interfacial film derived from this compound.

Morphological ParameterAnalytical TechniqueHypothetical ObservationSignificance
Film ThicknessCross-sectional TEM5 - 20 nmA thin, passivating layer is crucial for preventing further electrolyte decomposition while allowing for ion transport.
Film UniformityCross-sectional TEMA continuous and uniform layer covering the entire electrode surface.A uniform film provides consistent protection and prevents localized side reactions that could lead to performance degradation.
CrystallinitySAED / HR-TEMLikely amorphous or a nanocomposite of amorphous and crystalline domains (e.g., crystalline LiF in an amorphous organic matrix).The degree of crystallinity can influence the ionic conductivity and mechanical stability of the interfacial film.
Elemental DistributionTEM-EDS/EELSA higher concentration of S and F in the film compared to the bulk electrolyte, confirming the participation of the additive.Provides direct evidence that the additive is responsible for the formation of the observed film.

Computational and Theoretical Studies on Bis 2,2,2 Trifluoroethyl Sulfite

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of bis(2,2,2-trifluoroethyl) sulfite (B76179) at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. arxiv.orgnih.gov DFT calculations can determine optimized molecular geometries, electronic properties, and the energies of different molecular states. For bis(2,2,2-trifluoroethyl) sulfite, DFT studies are crucial for understanding its stability and reactivity. These calculations can provide data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT is employed to calculate the molecular energetics, such as the heat of formation and bond dissociation energies. nih.gov This information is vital for assessing the thermal stability of the compound and predicting its decomposition pathways. For instance, in a study of related nitro compounds, DFT was used to explore isomers and their energetic properties to identify stable, high-performance materials. nih.gov

Table 1: Calculated Properties of this compound

Property Value
Molecular Formula C4H4F6O3S
Average Mass 246.12 g/mol
Monoisotopic Mass 245.978534 g/mol

The data in this table is based on computational predictions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

The energy of the LUMO is a key parameter in predicting how this compound will interact with nucleophiles. A low LUMO energy indicates a higher susceptibility to nucleophilic attack. In the context of lithium-ion battery electrolytes, a related compound, bis(2,2,2-trifluoroethyl) carbonate (BTFEC), was found to have a low LUMO energy level, which is a desirable characteristic for forming a stable solid electrolyte interphase (SEI) on the anode. researchgate.net This suggests that this compound may also exhibit favorable electrophilic properties, making it reactive towards electron-rich species. The energy gap between the HOMO and LUMO is also an indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability. mdpi.com

Transition state analysis is a computational technique used to elucidate the pathways of chemical reactions. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can understand the mechanism and predict the rate of a reaction. For this compound, this analysis can be applied to its reactions, such as its interaction with chlorine fluoride (B91410), which is proposed to proceed through an Arbuzov-type rearrangement. electronicsandbooks.com

Computational modeling of the transition state can provide detailed information about the geometry and energy of this transient species, helping to confirm or refute proposed mechanisms. For example, in the study of the combustion of bis(2,2,2-trifluoroethyl) carbonate, sensitivity analysis and rate-of-production analysis were used to refine the reaction model and improve agreement with experimental data. nih.gov

Molecular Dynamics Simulations for Solvation and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent or at an interface. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into dynamic processes like solvation and the formation of interfacial layers.

For this compound, MD simulations could be used to understand its behavior as a component of a lithium-ion battery electrolyte. For instance, simulations have been used to study how the related compound bis(2,2,2-trifluoroethyl) ether helps to form a more robust protective film on the anode surface in lithium-sulfur batteries, thereby mitigating self-discharge. nih.gov Similarly, MD simulations could reveal how this compound molecules arrange themselves at the electrode-electrolyte interface and how they interact with solvent molecules and ions.

Solvation Models and Kinetic Medium Effects on Reactivity

Solvation models are used to account for the influence of the solvent on the properties and reactivity of a solute molecule. The surrounding solvent can significantly alter the electronic structure and energy of a molecule, thereby affecting reaction rates and equilibria.

The reactivity of this compound in different solvent environments can be predicted using various solvation models, from implicit continuum models to explicit models that include individual solvent molecules. These models can help to explain kinetic medium effects, where the rate of a reaction is dependent on the properties of the solvent. Understanding these effects is crucial for optimizing reaction conditions in synthetic applications or for predicting the performance of this compound in devices like batteries.

Theoretical Insights into Related Sulfur-Containing Compounds

The study of related sulfur-containing compounds can provide valuable context for understanding the properties of this compound. Sulfur compounds are known for their diverse chemical reactivity and are important in various applications, including as flavor components in beverages and as building blocks in medicinal chemistry. frontiersin.orgnih.gov

Theoretical studies on compounds like aryl 2,2,2-trifluoroethyl sulfides and bis(2,2,2-trifluoroethyl) sulfate (B86663) offer insights into the effects of the trifluoroethyl group on the properties of the sulfur center. elte.hunih.gov For example, the synthesis of aryl 2,2,2-trifluoroethyl sulfides highlights the utility of the 2,2,2-trifluoroethyl moiety in creating compounds with desirable properties for medicinal chemistry. elte.hu By comparing the computational results for this compound with those of its structural analogs, a deeper understanding of its unique chemical and physical properties can be achieved.

Applications and Functional Roles of Bis 2,2,2 Trifluoroethyl Sulfite in Advanced Materials and Chemical Transformations

Role as an Electrolyte Additive in Energy Storage Systems

A study on a related compound, di(2,2,2-trifluoroethyl) sulfite (B76179) (DTFES), demonstrated its potential as a solid electrolyte interphase (SEI) forming additive on mesocarbon microbeads (MCMB) in lithium-ion batteries, which significantly decreased capacity loss researchgate.net. While this suggests that fluorinated sulfites as a class of compounds have potential in this area, specific data and mechanistic studies for Bis(2,2,2-trifluoroethyl) sulfite are absent. Without dedicated studies, any detailed discussion on its role in SEI formation, electrochemical performance, and strategies for enhancing battery metrics would be speculative.

Functionality in Water-Based Formulations

In the domain of water-based formulations, this compound is identified as an additive for inks and coatings biosynth.com. It is reported to enhance the performance of these formulations by increasing the solubility of other additives, improving wetting properties, reducing surface tension, and enhancing gloss biosynth.com.

Mechanisms of Solubility Enhancement for Other Additives

The proposed mechanism for its action in enhancing the solubility of other additives in water-based systems is attributed to its potential to form hydrogen bonds and/or ionic interactions with molecules on the substrate surface biosynth.com. However, detailed research findings, including quantitative data on solubility enhancement for specific additives, are not provided in the available literature.

Influence on Wettability and Surface Tension Properties

The compound has been shown to reduce surface tension and improve the wetting properties of water-based inks and coatings biosynth.com. This is a critical function for ensuring uniform application and adhesion of coatings. Despite these observations, specific data tables detailing the extent of surface tension reduction or quantitative improvements in wettability (e.g., contact angle measurements) are not publicly available.

Potential as a Synthetic Reagent or Intermediate

This compound [(CF₃CH₂O)₂SO] serves as a valuable intermediate in the synthesis of specialized fluorinated molecules. Its reactivity allows for the introduction of the 2,2,2-trifluoroethoxy group into various molecular structures and for the formation of other important fluorinated sulfur compounds.

Participation in Specific Organic Reactions

A notable reaction involving this compound is its interaction with chlorine fluoride (B91410) (ClF). This reaction proceeds via a mechanism analogous to the Arbuzov rearrangement, a well-known reaction in organophosphorus chemistry. In this process, the sulfur atom of the sulfite is believed to attack the chlorine atom of ClF, leading to a proposed intermediate phosphonium-like salt. Subsequent nucleophilic attack by the fluoride ion on one of the trifluoroethyl groups results in the formation of 2,2,2-trifluoroethyl fluorosulfate (B1228806) (CF₃CH₂OSO₂F) and 1,1,1-trifluoroethane (CF₃CH₂F).

This transformation is significant as it provides a synthetic route to fluorosulfates, which are an important class of compounds. The reaction demonstrates the utility of this compound in facilitating the formation of a sulfur-fluorine bond, a key step in the synthesis of various fluorinated materials.

Table 1: Reaction of this compound with Chlorine Fluoride
ReactantsKey Intermediate (Proposed)ProductsReaction Type
This compound, Chlorine fluorideFluorosulfonium salt2,2,2-Trifluoroethyl fluorosulfate, 1,1,1-TrifluoroethaneArbuzov-like Rearrangement

Precursor for Other Fluorinated Sulfur Compounds

As evidenced by its reaction with chlorine fluoride, this compound is a direct precursor to 2,2,2-trifluoroethyl fluorosulfate. This product is a valuable fluorinated sulfur compound in its own right, with potential applications stemming from the presence of the reactive fluorosulfate group. The conversion of a sulfite to a fluorosulfate represents a significant transformation in organosulfur chemistry, highlighting the role of this compound as a starting material for accessing compounds with higher oxidation states of sulfur and a direct sulfur-fluorine bond.

Exploration in Catalysis and Chemical Processing

While specific applications of this compound in catalysis are not extensively documented in publicly available literature, its role as an additive in chemical processing, particularly in coatings and inks, has been noted.

In the formulation of water-based inks and coatings, this compound functions as a performance-enhancing additive samreal.com. Its inclusion in these formulations can lead to several beneficial effects:

Improved Solubility: It can enhance the solubility of other components in the formulation, leading to a more stable and homogeneous mixture.

Enhanced Wetting: The presence of the fluorinated sulfite can improve the wetting properties of the ink or coating, allowing it to spread more evenly over a substrate.

Reduced Surface Tension: Fluorinated compounds are known for their ability to significantly lower the surface tension of liquids. This property is crucial for achieving smooth and defect-free films.

Increased Gloss: By promoting a more uniform surface, it can contribute to a higher gloss finish in the final coating.

The precise mechanism by which this compound imparts these properties is not fully elucidated but is thought to involve its ability to influence intermolecular forces at the surface and within the bulk of the formulation samreal.com. While this application is not catalytic in nature, it demonstrates the utility of this compound in improving the efficiency and quality of chemical manufacturing processes. The broader field of organosulfur compounds has seen exploration in various catalytic applications, though specific examples for this compound remain an area for potential future research.

Table 2: Functional Roles of this compound in Chemical Processing
Application AreaFunctionObserved Benefits
Water-based Inks and CoatingsSolubility EnhancerMore stable and homogeneous formulations
Wetting AgentImproved substrate coverage
Surface Tension ReducerFormation of smooth, defect-free films
Gloss EnhancerHigher quality surface finish

Future Directions and Emerging Research Areas

Development of Novel Derivatives with Tuned Reactivity and Functionality

A primary focus of future research will be the rational design and synthesis of novel derivatives of Bis(2,2,2-trifluoroethyl) sulfite (B76179). The goal is to fine-tune the molecule's electrochemical and physical properties for specific applications, particularly as an electrolyte additive in lithium-ion batteries. By systematically modifying the molecular structure, researchers aim to enhance properties such as ionic conductivity, thermal stability, and the ability to form a stable solid electrolyte interphase (SEI) on battery electrodes.

Key research objectives in this area include:

Modification of the Alkyl Chains: Introducing different fluorinated alkyl groups to modulate the electron-withdrawing effect and, consequently, the reactivity of the sulfite group.

Asymmetrical Sulfites: Synthesizing asymmetrical sulfites containing one trifluoroethyl group and another functional group to impart dual-functionality.

Polymerizable Sulfites: Incorporating polymerizable moieties to create novel polymer electrolytes with integrated sulfite functionality for enhanced safety and performance.

These efforts are expected to lead to a new generation of electrolyte additives with tailored properties that can address the current challenges of high-voltage and high-energy-density lithium-ion batteries.

Integration into Multi-component Systems for Synergistic Effects

The performance of electrolyte systems often relies on the synergistic interplay of multiple components. Future research will increasingly focus on understanding and exploiting the synergistic effects between Bis(2,2,2-trifluoroethyl) sulfite and other electrolyte components, such as solvents, lithium salts, and other additives. For instance, combining this compound with film-forming additives like vinylene carbonate or fluoroethylene carbonate could lead to the formation of a more robust and ionically conductive SEI than either additive could achieve alone.

Research in this area will involve:

Systematic Screening: High-throughput screening of various additive combinations to identify synergistic formulations.

Mechanism of Synergy: Investigating the underlying chemical and electrochemical mechanisms responsible for the observed synergistic effects.

Optimization of Concentrations: Determining the optimal concentration ratios of the different components to maximize performance and minimize potential negative interactions.

By moving beyond single-additive systems, researchers can unlock new possibilities for enhancing battery performance, lifetime, and safety.

Advanced In-Situ Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms of this compound at the electrode-electrolyte interface is crucial for its effective application. The development and application of advanced in-situ and operando characterization techniques will be instrumental in providing real-time insights into the dynamic processes occurring within a working battery.

Techniques that are expected to play a significant role include:

In-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy: To identify the decomposition products of the sulfite and the chemical composition of the SEI as it forms.

In-situ atomic force microscopy (AFM) and scanning tunneling microscopy (STM): To visualize the morphological evolution of the electrode surface and the SEI with nanoscale resolution.

In-situ X-ray photoelectron spectroscopy (XPS): To probe the elemental and chemical state of the species at the interface during electrochemical cycling.

These advanced techniques will provide unprecedented detail about the role of this compound in SEI formation and stabilization, enabling a more rational design of electrolyte systems.

Expanding Computational Models for Predictive Material Design

Computational modeling and simulation are becoming indispensable tools in materials science for accelerating the discovery and design of new materials. In the context of this compound, expanding the scope and accuracy of computational models will be a key research direction. Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can provide valuable insights into the fundamental properties and behavior of this compound and its derivatives.

Future computational efforts will likely focus on:

Predicting Redox Potentials: Accurately predicting the oxidation and reduction potentials of novel sulfite derivatives to guide synthetic efforts.

Simulating SEI Formation: Modeling the decomposition pathways of the sulfite and the subsequent formation of the SEI on different electrode surfaces.

Calculating Ion Transport Properties: Simulating the solvation of lithium ions and their transport through the electrolyte to predict ionic conductivity.

By integrating computational modeling with experimental validation, researchers can significantly reduce the time and cost associated with developing new and improved electrolyte materials.

Cross-disciplinary Research Opportunities

The unique chemical properties of this compound open up opportunities for its application in fields beyond energy storage. Cross-disciplinary research collaborations will be essential to explore these new frontiers.

Potential areas for future investigation include:

Advanced Lubricants: The fluorine content suggests potential applications as a component in high-performance lubricants, particularly for extreme temperature and pressure environments.

Fine Chemical Synthesis: The reactivity of the sulfite group could be exploited in organic synthesis as a reagent or building block for the introduction of trifluoroethoxy groups into complex molecules.

Materials Science: Incorporation into polymers or other materials to modify their surface properties, thermal stability, or chemical resistance.

Fostering collaborations between electrochemists, materials scientists, organic chemists, and computational scientists will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2,2,2-trifluoroethyl) sulfite, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution between 2,2,2-trifluoroethanol and sulfur trioxide derivatives. Use factorial design (e.g., 2^k models) to test variables like temperature (60–120°C), molar ratios (1:1 to 1:3), and solvent polarity (e.g., dichloromethane vs. THF). Monitor yields via GC-MS or HPLC and optimize using response surface methodology (RSM) . For purity, employ fractional distillation or recrystallization in fluorinated solvents.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 19F NMR : Confirm trifluoroethyl group integration and absence of unreacted precursors.
  • IR Spectroscopy : Validate sulfite ester bonds (S-O-C) via peaks at 750–850 cm⁻¹.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles .
  • Elemental Analysis : Ensure C/F/S ratios align with theoretical values.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fluoropolymer-coated gloves and fume hoods to prevent dermal/ocular exposure. Store under inert gas (Ar/N₂) due to hydrolytic sensitivity. Quench waste with cold alkaline solutions (e.g., 10% NaOH) to neutralize acidic byproducts. Reference OSHA guidelines for fluorinated compound handling .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the hydrolytic stability of this compound?

  • Methodological Answer : Design accelerated degradation studies in solvents (e.g., H₂O, DMSO, acetonitrile) at 25–80°C. Quantify degradation kinetics via UV-Vis or LC-MS, fitting data to first-order models. Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Note: Hydrolysis rates increase exponentially in protic solvents due to nucleophilic attack on the sulfite ester .

Q. What mechanistic insights explain contradictory catalytic behavior of this compound in fluorination reactions?

  • Methodological Answer : Perform isotopic labeling (e.g., ¹⁸O in sulfite) to track oxygen transfer pathways. Compare DFT calculations (e.g., Gaussian or ORCA) with experimental kinetic isotope effects (KIE). Reconcile discrepancies by evaluating competing pathways (e.g., SN2 vs. radical mechanisms) using EPR spectroscopy to detect transient intermediates .

Q. Can computational modeling predict the compatibility of this compound with novel electrolyte matrices for lithium-ion batteries?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess solubility and ion-pair dissociation in carbonate-based electrolytes. Validate predictions with cyclic voltammetry (Li/Li⁺ redox couples) and impedance spectroscopy. Adjust fluorinated chain lengths in simulations to optimize ionic conductivity .

Q. How does this compound interact with transition-metal catalysts in C–F bond activation reactions?

  • Methodological Answer : Employ in-situ IR and XAS (X-ray absorption spectroscopy) to monitor coordination dynamics. Screen Pd, Ni, and Cu complexes under inert atmospheres. Correlate turnover frequencies (TOF) with Lewis acidity metrics (e.g., Gutmann donor numbers). Note: Trifluoroethyl groups may sterically hinder metal-ligand binding .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported thermal decomposition profiles of this compound?

  • Methodological Answer : Replicate studies using TGA-DSC under identical purge gases (N₂ vs. air). Apply multivariate regression to isolate confounding variables (e.g., heating rate, sample mass). Cross-reference with evolved gas analysis (EGA-MS) to identify decomposition products (e.g., SO₂, COF₂) .

Q. What statistical frameworks are robust for analyzing dose-response relationships in toxicity studies of this compound derivatives?

  • Methodological Answer : Use probit or logit models for EC₅₀/LC₅₀ calculations. Validate with bootstrap resampling to quantify uncertainty. For in-vitro assays (e.g., HepG2 cells), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals and effect sizes per EPA guidelines .

Experimental Design Tables

Variable Range Tested Optimal Condition Method of Analysis
Reaction Temperature60–120°C90°CGC-MS (yield)
Molar Ratio (SO₃:Alcohol)1:1 to 1:31:2.5HPLC (purity)
Solvent Polarity (ET₃₀)30–45 kcal/mol38 kcal/mol (DCM)RSM Optimization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.